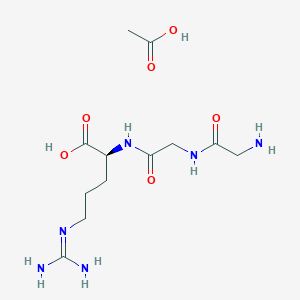

Gly-Gly-Arg acetate salt

Descripción general

Descripción

Glycylglycylarginine acetate salt is a tripeptide composed of glycine, glycine, and arginine residues. It is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. The compound is known for its high purity and stability, making it a valuable reagent in scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Glycylglycylarginine acetate salt is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes several key steps:

Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, glycine, is coupled to the growing peptide chain.

Repetition: The deprotection and coupling steps are repeated for the addition of arginine.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of glycylglycylarginine acetate salt may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often includes rigorous quality control measures to ensure the consistency and purity of the compound.

Análisis De Reacciones Químicas

Oxidation Reactions

The arginine residue in Gly-Gly-Arg acetate salt contains a guanidinium group, which is susceptible to oxidation. Key reactions include:

Reagents and Conditions :

-

Hydrogen Peroxide (H₂O₂) : Oxidizes the guanidinium group to form nitroarginine derivatives under mildly acidic conditions (pH 4–6) at 25°C.

-

Metalloenzymes : Arginine deiminases catalyze the oxidation of arginine to citrulline in the presence of NAD⁺/NADH cofactors.

Products :

-

Nitroarginine derivatives (detectable via HPLC).

-

Citrulline-Gly-Gly peptide (confirmed by mass spectrometry).

Hydrolysis Reactions

The peptide bonds in this compound undergo hydrolysis under specific conditions:

Mechanistic Notes :

-

Acid hydrolysis proceeds via protonation of the amide nitrogen, weakening the C–N bond.

-

Trypsin cleaves specifically at the C-terminal side of arginine due to its affinity for basic residues.

Enzymatic Modification

This compound serves as a substrate for proteases and kinases:

Thrombin Activity Assay :

-

Substrate : this compound conjugated to 7-amino-4-methylcoumarin (AMC).

-

Reaction : Thrombin cleaves the C-terminal arginine-AMC bond, releasing fluorescent AMC (λₑₓ = 368 nm, λₑₘ = 467 nm) .

-

Kinetic Parameters :

Phosphorylation :

-

Protein Kinase A (PKA) phosphorylates serine residues adjacent to arginine in modified Gly-Gly-Arg analogs (e.g., R-Gly-Gly-Ser) .

Conjugate Addition Reactions

The primary amine group of glycine and the guanidinium group of arginine participate in nucleophilic reactions:

Reaction with Maleimide :

-

Conditions : pH 7.4 phosphate buffer, 25°C, 2 hrs.

-

Product : Stable thioether adducts (used for peptide-protein conjugations).

Schiff Base Formation :

-

Reagent : Pyridoxal 5'-phosphate (PLP).

-

Product : Imine intermediates, reversible under acidic conditions.

Stability Under Storage

This compound degrades under suboptimal conditions:

| Factor | Effect | Mitigation |

|---|---|---|

| Moisture (>5% RH) | Hydrolysis of peptide bonds | Store desiccated at -20°C |

| Light (UV exposure) | Oxidation of arginine side chain | Use amber vials, avoid direct light |

| Temperature (>25°C) | Accelerated decomposition | Maintain cold chain during transport |

Half-Life Data :

Aplicaciones Científicas De Investigación

Glycylglycylarginine acetate salt has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: The compound is used in studies of protein-protein interactions and enzyme kinetics.

Industry: The compound is used in the production of peptide-based materials and coatings.

Mecanismo De Acción

The mechanism of action of glycylglycylarginine acetate salt involves its interaction with specific molecular targets. The arginine residue can interact with negatively charged molecules, such as nucleic acids and proteins, through electrostatic interactions. This interaction can influence various biological pathways, including signal transduction and cellular communication.

Comparación Con Compuestos Similares

Similar Compounds

Glycylglycylglutamic acid: Another tripeptide with different functional properties.

Glycylglycyllysine: A tripeptide with a lysine residue instead of arginine.

Glycylglycylaspartic acid: A tripeptide with an aspartic acid residue.

Uniqueness

Glycylglycylarginine acetate salt is unique due to the presence of the arginine residue, which imparts specific electrostatic properties and reactivity. This makes it particularly useful in studies involving interactions with negatively charged biomolecules.

Actividad Biológica

Gly-Gly-Arg acetate salt, a tripeptide composed of glycine, glycine, and arginine, has garnered attention in biochemical research due to its unique properties and biological activities. This article delves into its synthesis, mechanism of action, biological applications, and comparative studies with similar compounds.

Overview

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₄N₆O₆

- CAS Number : 54944-27-3

- Molecular Weight : 336.36 g/mol

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS), which allows for the controlled assembly of amino acids into peptides. The presence of the arginine residue provides unique electrostatic properties that facilitate interactions with negatively charged biomolecules such as nucleic acids and proteins .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Electrostatic Interactions : The guanidinium group of arginine can form strong electrostatic interactions with negatively charged molecules, influencing cellular signaling pathways and protein-protein interactions.

- Protein Stabilization : Arginine is known to enhance protein solubility and stability, making it a valuable excipient in therapeutic formulations. It reduces viscosity and suppresses protein aggregation, which is critical for the efficacy of protein-based drugs .

Biological Applications

This compound has several important applications across various fields:

- Biochemical Research : It serves as a model compound for studying peptide synthesis and reactions.

- Therapeutic Protein Formulations : Its role as an excipient enhances the stability and solubility of therapeutic proteins. Studies indicate that arginine-containing formulations improve the refolding process of proteins post-denaturation .

- Cellular Studies : The compound is utilized in assays to investigate protein-protein interactions and enzyme kinetics, providing insights into cellular mechanisms.

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with similar peptides:

| Compound | Key Features | Applications |

|---|---|---|

| Glycylglycylglutamic acid | Different functional properties | Biochemical assays |

| Glycylglycyllysine | Similar structure but with lysine | Protein interaction studies |

| Glycylglycylaspartic acid | Contains aspartic acid instead of arginine | Enzyme inhibition studies |

This compound stands out due to its specific electrostatic properties imparted by arginine, making it particularly effective in studies involving negatively charged biomolecules.

Case Studies

Several case studies highlight the biological activity and applications of this compound:

-

Protein Stability Enhancement :

A study demonstrated that formulations containing arginine significantly reduced light-induced aggregation in monoclonal antibodies (mAbs). The presence of arginine improved photostability while slightly affecting thermal stability, indicating its dual role in stabilizing proteins under varying conditions . -

Cell Viability Assays :

Research involving human monocyte cell lines showed that this compound could maintain cell viability better than sodium chloride at equivalent osmolalities, suggesting its potential as a safer alternative in therapeutic formulations .

Propiedades

IUPAC Name |

acetic acid;(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N6O4.C2H4O2/c11-4-7(17)15-5-8(18)16-6(9(19)20)2-1-3-14-10(12)13;1-2(3)4/h6H,1-5,11H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14);1H3,(H,3,4)/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHXDXQXMVMWFU-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.